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molecular formula C6H8N2OS B1621758 Hydantoin, 3-allyl-2-thioxo- CAS No. 2010-16-4

Hydantoin, 3-allyl-2-thioxo-

Cat. No. B1621758
M. Wt: 156.21 g/mol
InChI Key: UVUYSPTYWQXNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07919630B2

Procedure details

Glycine (30 g, 0.40 mol), triethylamine (44 g, 0.44 mol), pyridine (100 mL), and water (100 mL) were mixed in a flask equipped with a magnetic stirrer and a temperature controller. Allyl isothiocyanate (44 g, 0.44 mol) was added, and the temperature was raised to 55° C. (the mixture became homogeneous at ca. 30°). When the mixture reached this temperature, it was allowed to cool to room temperature. The mixture was extracted with 3×200 mL of toluene to remove the pyridine and excess isothiocyanate and was then treated with 66 mL (0.8 mol) of concentrated hydrochloric acid. The mixture was heated at 90° C. for 2.5 hr and was then stirred rapidly while it cooled to room temperature. A solid mass of crystals formed instantaneously when the solution was seeded with a fragment of a crystal of authentic product. After the suspension stood at room temperature overnight, the product was collected and pressed with rubber dam. The filter cake was washed with 3×60 mL of water (the filter cake was pressed with rubber dam after each wash). After the material had dried to constant weight in a hood draft, it weighed 49 g (71% yield). NMR (CD3OD) δ 4.9-6.1 (m, 3H), 4.6 (s, 1H), 4.3 (d, 2H), 4.0 (s, 2H). HPLC analysis showed no other components at several wavelengths.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
66 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=O.C(N(CC)CC)C.[CH2:13]([N:16]=[C:17]=[S:18])[CH:14]=[CH2:15].Cl>O.N1C=CC=CC=1>[CH2:13]([N:16]1[C:3](=[O:5])[CH2:2][NH:1][C:17]1=[S:18])[CH:14]=[CH2:15]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
44 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
C(C=C)N=C=S
Step Three
Name
Quantity
66 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
was then stirred rapidly while it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
became homogeneous at ca. 30°
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 3×200 mL of toluene
CUSTOM
Type
CUSTOM
Details
to remove the pyridine and excess isothiocyanate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 90° C. for 2.5 hr
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
A solid mass of crystals formed instantaneously when the solution
CUSTOM
Type
CUSTOM
Details
the product was collected
WASH
Type
WASH
Details
The filter cake was washed with 3×60 mL of water (the filter cake
WASH
Type
WASH
Details
each wash)
CUSTOM
Type
CUSTOM
Details
After the material had dried to constant weight in a hood draft, it

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C=C)N1C(NCC1=O)=S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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